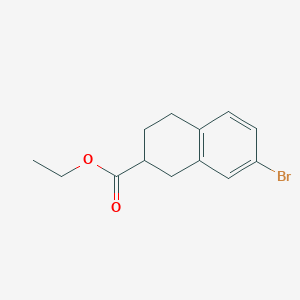

EThyl 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

CAS No.:

Cat. No.: VC13702516

Molecular Formula: C13H15BrO2

Molecular Weight: 283.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15BrO2 |

|---|---|

| Molecular Weight | 283.16 g/mol |

| IUPAC Name | ethyl 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate |

| Standard InChI | InChI=1S/C13H15BrO2/c1-2-16-13(15)10-4-3-9-5-6-12(14)8-11(9)7-10/h5-6,8,10H,2-4,7H2,1H3 |

| Standard InChI Key | QRRKULBWPWESEI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCC2=C(C1)C=C(C=C2)Br |

| Canonical SMILES | CCOC(=O)C1CCC2=C(C1)C=C(C=C2)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a tetrahydronaphthalene (tetralin) backbone, where two aromatic rings are partially saturated. The bromine substituent at position 7 introduces electronic asymmetry, while the ethyl carboxylate at position 2 enhances steric bulk and polarity. Key structural features include:

-

Ring system: Partially saturated naphthalene (1,2,3,4-tetrahydronaphthalene)

-

Substituents:

-

Bromine at C7 (electrophilic site)

-

Ethoxycarbonyl group at C2 (nucleophilic/coordinating site)

-

The IUPAC name, ethyl 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, reflects this substitution pattern .

Spectroscopic and Computational Data

Table 1 summarizes critical physicochemical parameters derived from experimental and computational studies:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 283.16 g/mol | |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | |

| LogP (Octanol-Water) | 3.12 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 2 |

The moderate LogP value suggests balanced lipophilicity, making the compound suitable for organic synthesis under both aqueous and non-polar conditions . The SMILES string CCOC(=O)C1CCC2=C(C1)C=C(C=C2)Br and InChIKey QRRKULBWPWESEI-UHFFFAOYSA-N provide unambiguous structural identifiers .

Synthesis and Manufacturing

Synthetic Pathways

While explicit literature on this compound’s synthesis remains limited, analogous brominated tetrahydronaphthalene derivatives are typically prepared through:

-

Friedel-Crafts Acylation: Introducing the carboxylate group via electrophilic aromatic substitution.

-

Bromination: Electrophilic bromination using or (N-bromosuccinimide) at the aromatic position .

-

Esterification: Conversion of carboxylic acids to ethyl esters using ethanol under acidic conditions .

A plausible multi-step synthesis could involve:

This route mirrors methods used for structurally similar compounds .

Industrial Production

Commercial suppliers like Combi-Blocks Inc. (USA) offer the compound at research-scale quantities (e.g., 100 mg to 5 g) with 95–98% purity . Current pricing ranges from $34 to $950 per gram, reflecting batch size and purity . Table 2 outlines key suppliers:

| Supplier | Purity | Packaging | Price (USD/g) |

|---|---|---|---|

| Combi-Blocks Inc. | 95% | 1 g | 104.00 |

| ChemShuttle | 95% | 100 mg | 950.00 |

| CymitQuimica | N/A | 5 g | Discontinued |

The discontinuation by CymitQuimica in 2025 highlights fluctuating commercial availability .

Applications in Research

Pharmaceutical Intermediates

Brominated tetrahydronaphthalenes serve as precursors in drug discovery, particularly for:

-

Dopamine agonists: Structural similarity to tetralin-based neurologics .

-

Anti-inflammatory agents: Bromine’s electron-withdrawing effects modulate bioactivity .

While no direct therapeutic studies exist for this compound, its ester group allows facile hydrolysis to carboxylic acids for further derivatization .

Material Science

The planar tetrahydronaphthalene core could enable applications in:

-

Liquid crystals: Bromine enhances polarizability for mesophase stability .

-

Organic semiconductors: Conjugated π-system with bromine doping .

Future Research Directions

-

Synthetic Optimization: Developing catalytic, asymmetric routes to enantiomerically pure forms.

-

Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

-

Polymer Chemistry: Incorporating into brominated flame retardants or photoactive materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume